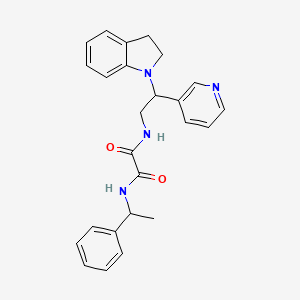
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique structure combining indoline, pyridine, and oxalamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline and pyridine intermediates, followed by their coupling through an ethyl linker. The final step involves the formation of the oxalamide bond.
-
Step 1: Synthesis of Indoline Intermediate
Reagents: Indole, alkyl halide
Conditions: Base (e.g., NaH), solvent (e.g., DMF), reflux
-
Step 2: Synthesis of Pyridine Intermediate
Reagents: Pyridine, alkyl halide
Conditions: Base (e.g., K2CO3), solvent (e.g., acetonitrile), heating
-
Step 3: Coupling Reaction
Reagents: Indoline intermediate, pyridine intermediate, ethyl linker
Conditions: Catalyst (e.g., Pd/C), solvent (e.g., THF), room temperature
-
Step 4: Formation of Oxalamide Bond
Reagents: Coupled product, oxalyl chloride, amine
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), cooling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Acidic or basic medium, room temperature
-
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Reagents: Reducing agents (e.g., LiAlH4, NaBH4)
Conditions: Solvent (e.g., ethanol), heating
-
Substitution: The oxalamide group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., DMF), room temperature
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Solvents: DMF, ethanol, dichloromethane
Major Products
Oxidation Products: Indole derivatives
Reduction Products: Piperidine derivatives
Substitution Products: Various substituted oxalamides
科学研究应用
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
作用机制
The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding through hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- N1-(2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(methyl)oxalamide
Uniqueness
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of indoline, pyridine, and oxalamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18(19-8-3-2-4-9-19)28-25(31)24(30)27-17-23(21-11-7-14-26-16-21)29-15-13-20-10-5-6-12-22(20)29/h2-12,14,16,18,23H,13,15,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHFHQHVAQQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
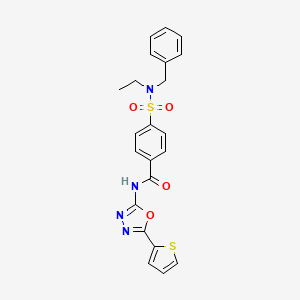
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)
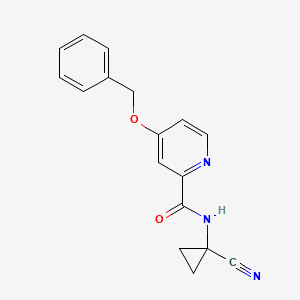
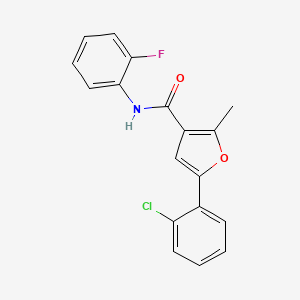
![(2E)-1-{2-[(4-bromophenyl)sulfanyl]-4-methylquinolin-3-yl}-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
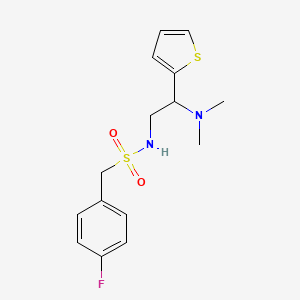


![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2797616.png)
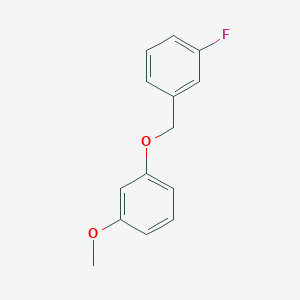

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
